2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride

Description

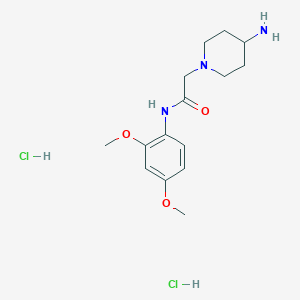

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride is a synthetic acetamide derivative characterized by a piperidine ring substituted with an amino group at the 4-position and an acetamide linkage to a 2,4-dimethoxyphenyl aromatic moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological research .

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3.2ClH/c1-20-12-3-4-13(14(9-12)21-2)17-15(19)10-18-7-5-11(16)6-8-18;;/h3-4,9,11H,5-8,10,16H2,1-2H3,(H,17,19);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSBEPDWFFIAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)N)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride, also known by its chemical formula C₁₅H₂₅Cl₂N₃O₃, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₂₅Cl₂N₃O₃ |

| Molecular Weight | 324.25 g/mol |

| CAS Number | 1332530-10-5 |

| MDL Number | MFCD13857399 |

| Solubility | Soluble in water |

| Hazard Classification | Irritant |

Research indicates that compounds with piperidine structures, including this compound, exhibit significant biological activities through various mechanisms:

-

Anticancer Activity :

- Studies have demonstrated that piperidine derivatives can induce apoptosis in cancer cells. For instance, a related compound showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to the standard drug bleomycin .

- The presence of the piperidine moiety enhances interactions with protein binding sites, which is crucial for anticancer efficacy .

-

Neuropharmacological Effects :

- Piperidine derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's. They have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in cholinergic signaling .

- The introduction of specific substituents on the piperidine ring has been linked to increased brain exposure and improved pharmacological profiles .

Anticancer Studies

In a notable study, the compound was tested against various cancer cell lines. The results indicated:

- Cell Line : FaDu (hypopharyngeal carcinoma)

- IC50 Values : The compound exhibited an IC50 value significantly lower than that of bleomycin, indicating higher potency.

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.0 |

| Bleomycin | 10.0 |

Neuropharmacological Studies

Another study focused on the dual inhibition of AChE and BuChE:

- Inhibition Rates :

| Enzyme | Inhibition (%) |

|---|---|

| AChE | 85% |

| BuChE | 75% |

These findings suggest that the compound could potentially serve as a therapeutic agent for Alzheimer's disease by enhancing cholinergic transmission.

Scientific Research Applications

Neuropharmacological Applications

Research indicates that compounds similar to 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride can exhibit significant activity against neurological disorders.

Alzheimer's Disease :

- Studies have shown that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. This inhibition can enhance cholinergic signaling, which is beneficial in treating Alzheimer’s disease .

Schizophrenia and Other Psychotic Disorders :

- The compound's ability to modulate dopaminergic pathways suggests potential in treating schizophrenia. Research has indicated that piperidine derivatives may act as dopamine receptor antagonists, which could alleviate symptoms of psychosis .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment:

- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation and survival. For instance, it has been noted that piperidine derivatives can inhibit IKKβ, a kinase that plays a crucial role in inflammatory responses associated with cancer progression .

- Types of Cancer : Preclinical studies suggest efficacy against various cancers, including breast and lung cancers. The activation of NF-kB pathways by these compounds has been linked to reduced tumor growth and improved survival rates in animal models .

Antiviral Properties

Emerging research has positioned piperidine derivatives as potential antiviral agents:

- SARS-CoV-2 Inhibition : A study indicated that certain piperidine compounds exhibit binding affinities to the main protease of SARS-CoV-2, outperforming existing antiviral treatments like Remdesivir . This suggests a promising avenue for developing new antiviral therapies.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuropharmacology | AChE and BuChE inhibition | Enhanced cognitive function |

| Cancer Therapy | IKKβ inhibition | Reduced tumor growth |

| Antiviral Activity | Binding to viral proteases | Potential treatment for COVID-19 |

Case Studies and Research Findings

- Alzheimer's Disease Treatment :

- Cancer Models :

- Viral Inhibition :

Comparison with Similar Compounds

2-(4-aminopiperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide dihydrochloride

N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride

- Key Difference: N,N-dimethylation of the acetamide and a 4-piperidinyl group (lacking the 4-amino substitution).

Compound WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)

- Key Difference: Chloro-methylphenoxy and triazole substituents instead of dimethoxyphenyl and aminopiperidine.

- Implications : WH7 exhibits auxin-like activity in plant studies, suggesting the target compound’s aryl substitutions may similarly modulate receptor interactions .

Physicochemical Properties

Q & A

Q. What are the recommended synthetic routes for 2-(4-aminopiperidin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Amide Coupling : React 4-aminopiperidine with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in the presence of a coupling agent (e.g., EDCl or DCC) and a base (e.g., triethylamine) in dichloromethane or DMF .

Salt Formation : Treat the freebase with hydrochloric acid in a polar solvent (e.g., methanol) to form the dihydrochloride salt .

Optimization Tips :

- Use catalytic palladium complexes (e.g., PdCl₂ adducts) to enhance coupling efficiency .

- Monitor reaction progress via TLC or HPLC to minimize byproducts.

- Purify intermediates via column chromatography or recrystallization to ensure high purity .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

Methodological Answer: Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperidine NH₂ (δ 1.5–2.5 ppm), aromatic methoxy groups (δ 3.7–3.9 ppm), and acetamide carbonyl (δ ~170 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, particularly for dihydrochloride salt formation .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 366.2) and fragmentation patterns .

- Elemental Analysis : Verify stoichiometry of C, H, N, and Cl .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .

- First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS documentation .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives or improve synthetic yields?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts .

- Molecular Dynamics : Simulate solvent effects on salt crystallization to improve dihydrochloride formation .

Q. What crystallographic insights are relevant for understanding this compound’s conformational flexibility?

Methodological Answer:

- Asymmetric Unit Analysis : The compound may adopt multiple conformers in the crystal lattice, as seen in analogous acetamide derivatives with dihedral angles varying between 44.5° and 77.5° .

- Hydrogen Bonding : Identify R₂²(10) dimer motifs formed via N–H⋯O interactions, which stabilize the crystal structure .

- Implications : Conformational differences may influence solubility or receptor binding in pharmacological studies .

Q. How can researchers resolve contradictory data in spectroscopic or crystallographic analyses?

Methodological Answer:

- Variable-Temperature NMR : Detect dynamic processes (e.g., piperidine ring puckering) that cause signal splitting .

- High-Resolution MS : Differentiate isobaric impurities (e.g., des-chloro byproducts) .

- Crystallographic Refinement : Use SHELXL to model disorder or partial occupancy in asymmetric units .

Q. What advanced separation techniques are recommended for isolating enantiomers or diastereomers of this compound?

Methodological Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients .

- Membrane Technologies : Employ enantioselective membranes to separate diastereomeric salts .

- Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., tartaric acid) to precipitate enantiopure forms .

Q. How can reaction engineering principles enhance scalability for preclinical studies?

Methodological Answer:

- Flow Chemistry : Improve heat/mass transfer for exothermic amide coupling steps .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediate purity .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratios) using response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.